N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its thiazole and benzenesulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the benzenesulfonamide moiety. Common synthetic routes include:
Thiazole Formation: The thiazole ring can be synthesized through the reaction of an appropriate amine with carbon disulfide and an alkyl halide.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Benzenesulfonamide Introduction: The benzenesulfonamide group can be introduced through the reaction of the trifluoromethylated thiazole with benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethyl group or modify the benzenesulfonamide moiety.
Substitution Reactions: Substitution reactions can occur at the thiazole or benzenesulfonamide positions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Compounds with reduced trifluoromethyl groups or modified benzenesulfonamide moieties.
Substitution Products: Derivatives with different functional groups at the thiazole or benzenesulfonamide positions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: The compound has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the application and the specific biological system.
Comparison with Similar Compounds
Thiazole Derivatives: Other thiazole-based compounds with different substituents.
Benzenesulfonamide Derivatives: Compounds with similar benzenesulfonamide structures but different core rings.
Trifluoromethyl Compounds: Compounds containing the trifluoromethyl group in various positions.
Uniqueness: N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which contribute to its diverse biological and chemical properties
Properties
IUPAC Name |
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S2/c1-12-16(26-17(23-12)13-6-3-2-4-7-13)11-22-27(24,25)15-9-5-8-14(10-15)18(19,20)21/h2-10,22H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUCXCGQOJNTIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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